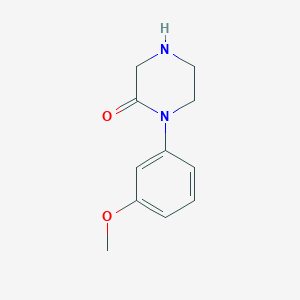

1-(3-Methoxyphenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGEVVWJYROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572412 | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-80-2 | |

| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxyphenyl)piperazin-2-one CAS 215649-80-2

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one (CAS 215649-80-2): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This compound is a heterocyclic molecule that merges two pharmacologically significant scaffolds: the methoxyphenylpiperazine pharmacophore and a piperazin-2-one core. The arylpiperazine moiety is a cornerstone in the development of centrally acting agents, particularly those targeting serotonergic and adrenergic receptors.[1][2] Concurrently, the piperazin-2-one structure is recognized as a privileged scaffold in medicinal chemistry, often employed as a peptidomimetic to enhance metabolic stability and conformational rigidity.[3] This guide provides a comprehensive technical overview of this compound, presenting its physicochemical properties, a robust and plausible synthetic route with detailed protocols, standard analytical characterization methods, and an exploration of its therapeutic potential based on the well-established activities of its constituent fragments. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic intervention.

The Arylpiperazinone Scaffold: A Union of Privileged Structures

The strategic value of this compound in drug discovery stems from its hybrid nature. The piperazine ring is a recurring motif in numerous marketed drugs, including antidepressants, antipsychotics, and antifungals, valued for its ability to improve pharmacokinetic properties and serve as a versatile synthetic handle.[4][5]

-

The Methoxyphenylpiperazine Pharmacophore: This specific arylpiperazine substitution is renowned for its interaction with G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Derivatives are well-documented as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, and adrenergic receptors.[2][6] This interaction is foundational to the therapeutic effects of drugs targeting depression, anxiety, and other neurological disorders.[1] The methoxy group's position on the aromatic ring (ortho, meta, or para) significantly influences receptor affinity and selectivity.

-

The Piperazin-2-one Core: Considered a "privileged structure," the piperazinone skeleton is a key building block in medicinal chemistry.[3] Its structural rigidity and defined placement of heteroatoms make it an effective peptidomimetic, capable of mimicking peptide backbone conformations while offering improved oral bioavailability and resistance to enzymatic degradation.[3]

The convergence of these two motifs in a single molecule suggests a high potential for novel CNS-active agents, making this compound a compelling target for synthesis and pharmacological evaluation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecule's structure is characterized by a piperazine ring with a carbonyl group at the 2-position and a 3-methoxyphenyl group attached to the nitrogen at the 1-position.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 215649-80-2 | [7] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |

| Molecular Weight | 206.24 g/mol | [8] |

| Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2=O | N/A (Derived) |

| IUPAC Name | This compound | [7] |

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-methoxyphenyl)piperazin-2-one. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide integrates known structural information with established principles of organic chemistry, analogous data from related compounds, and computationally predicted properties to offer a robust profile for research and development purposes.

Introduction to this compound

This compound, with the CAS number 215649-80-2, is a derivative of piperazin-2-one.[1] The piperazinone core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products. Its utility often stems from its ability to serve as a peptidomimetic scaffold, strategically positioning heteroatoms for molecular interactions. The incorporation of a 3-methoxyphenyl group suggests potential modulation of receptor binding and pharmacokinetic properties, making this compound a person of interest in drug discovery programs, particularly in neuroscience.[2]

This guide will delve into a proposed synthetic route, predicted physicochemical parameters, and appropriate analytical methodologies for the characterization of this compound.

Synthesis and Purification

While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methods for the synthesis of N-aryl piperazin-2-ones. A highly effective approach involves a cascade reaction featuring a double nucleophilic substitution.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 3-methoxyaniline with a suitable bis-electrophile, such as N-(2-chloroethyl)-2-chloroacetamide, in the presence of a base to facilitate the cyclization.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3-methoxyaniline (1.0 equivalent) in a suitable aprotic polar solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 equivalents).

-

Addition of Electrophile: Slowly add N-(2-chloroethyl)-2-chloroacetamide (1.1 equivalents) to the stirred reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Predicted Melting Point | 95-115 °C | Computational Prediction |

| Predicted Boiling Point | 350-370 °C at 760 mmHg | Computational Prediction |

| Predicted Aqueous Solubility | Moderately Soluble | Computational Prediction |

| Predicted pKa (most basic) | 2.5 - 3.5 | Computational Prediction |

| Predicted logP | 1.2 - 1.8 | Computational Prediction* |

*Note: Predicted values are generated using computational algorithms (e.g., based on SMILES or chemical formula) and should be confirmed by experimental determination.[4][5]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group (typically in the range of 6.8-7.3 ppm). The methoxy group protons should appear as a singlet around 3.8 ppm. The protons on the piperazinone ring will exhibit complex splitting patterns in the aliphatic region (approximately 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperazinone ring (40-60 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic moieties, and C-O stretching for the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule. The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of 206.24 plus a proton. Fragmentation patterns can provide further structural information.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Gas Chromatography (GC): While less common for compounds of this nature due to potential thermal lability, GC could be employed for purity analysis if the compound is sufficiently volatile and stable at elevated temperatures.

Caption: General workflow for analytical characterization.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has provided a foundational understanding of its synthesis, predicted physicochemical properties, and analytical characterization based on current scientific knowledge. The proposed methodologies and predicted data herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related compounds. It is imperative that the predicted properties are validated through rigorous experimental analysis to enable its full potential in research and development.

References

-

PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

-

SWGDRUG. 1-(3-METHOXYPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

ChemSynthesis. 1-(3-methoxyphenyl)piperazine. [Link]

-

Pharmaffiliates. this compound. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Malík, I., et al. (2006). Synthesis, spectral description, and lipophilicity parameters determination of phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure. Molecules, 11(2), 108-121. [Link]

-

PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1085-1094. [Link]

-

Ikenaga, T., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 965-982. [Link]

-

DeRuiter, J., et al. (2014). Analytical Methods for the Identification and Characterization of Piperazines. Analytical Methods, 6(18), 7084-7099. [Link]

-

Hong, Q.-J. (2021). A melting temperature database and a neural network model for melting temperature prediction. arXiv preprint arXiv:2105.09618. [Link]

-

Al-Awadi, N. A., et al. (2011). Predicting Boiling Points of Organic Compounds. International Journal of Chemistry, 3(3), p1. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Pedretti, A., & Vistoli, G. Virtual logP On-line. [Link]

-

Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)? [Link]

Sources

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one for Advanced Research

The piperazine moiety is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its versatile physicochemical properties.[1][2] Its derivatives are integral to therapies for a range of conditions, particularly those affecting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[3] The introduction of a carbonyl group to form the piperazin-2-one lactam structure further refines the scaffold's properties, offering a unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability that is highly attractive for developing novel therapeutics.[4][5]

This guide focuses on a specific derivative, This compound , a compound that merges the established N-arylpiperazine pharmacophore with the piperazin-2-one core. The presence of the 3-methoxyphenyl group is particularly significant, as this substitution pattern is a well-established feature in many CNS-active agents, modulating receptor affinity and pharmacokinetic profiles.[6] This document serves as a technical resource for researchers, providing core molecular data, a robust synthetic strategy, and insights into its potential applications in drug development, grounded in the principles of modern synthetic and medicinal chemistry.

Core Compound Data and Physicochemical Properties

The fundamental molecular and identifying information for this compound is summarized below. These data are critical for experimental design, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [7][8] |

| Molecular Weight | 206.24 g/mol | [7][8] |

| CAS Number | 215649-80-2 | [7][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1-(3-Methoxyphenyl)-2-piperazinone | [7] |

Chemical Structure

The two-dimensional structure of this compound illustrates the key functional groups: the N-aryl linkage, the piperazinone lactam, and the meta-positioned methoxy group on the phenyl ring.

Caption: 2D structure of this compound.

Synthetic Strategy and Experimental Protocol

The synthesis of N-aryl piperazin-2-ones can be approached through several modern methodologies. A highly efficient and modular approach involves a cascade or one-pot reaction sequence, which minimizes purification steps and improves overall yield.[4] Such strategies are prized in drug discovery for their ability to rapidly generate diverse compound libraries.[9]

The proposed synthesis for this compound is based on a well-established N-arylation of a piperazinone precursor. The causality for this choice rests on the commercial availability of starting materials and the robustness of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful execution relies on the inert atmosphere and anhydrous conditions critical for palladium-catalyzed cross-coupling reactions.

-

Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: To the flask are added piperazin-2-one (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq).

-

Solvent and Substrate Addition: Anhydrous toluene (100 mL) is added via cannula, followed by 3-bromoanisole (1.1 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

Reaction Execution: The reaction mixture is heated to 100°C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting material (piperazin-2-one) is consumed (typically 8-12 hours).

-

Reaction Quench and Work-up: The mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Final Product Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is quantified by HPLC analysis.

Significance and Applications in Drug Development

The 1-arylpiperazine motif is a powerful pharmacophore, particularly for targeting G-protein coupled receptors (GPCRs) in the central nervous system.[6] Derivatives have been developed as ligands for serotonergic (5-HT), dopaminergic, and adrenergic receptors, forming the basis of many approved drugs.[3][10]

-

Neurological and Psychiatric Disorders: The 3-methoxyphenylpiperazine moiety is a known structural element in compounds with high affinity for serotonin receptors, such as 5-HT₁A.[6] The incorporation of this group into the piperazin-2-one scaffold could yield novel modulators with unique selectivity and functional activity profiles. Such compounds are prime candidates for screening in assays related to depression, anxiety, and other mood disorders.

-

Oncology: Recent research has highlighted the potential of arylpiperazine derivatives as anti-proliferative agents.[10] These compounds can induce cytotoxic effects in cancer cell lines through various mechanisms. The piperazin-2-one core of the title compound offers a rigid backbone for the precise spatial orientation of the methoxyphenyl group, which could facilitate interactions with enzymatic targets or protein-protein interaction sites implicated in cancer pathways.

-

Peptidomimetic Scaffolding: The piperazin-2-one structure is considered a valuable peptidomimetic, capable of mimicking peptide backbone conformations.[4] This property makes it an excellent starting point for designing inhibitors of proteases or modulators of protein-protein interactions, which are critical targets in a wide range of diseases.

The combination of the CNS-active 3-methoxyphenylpiperazine pharmacophore with the versatile piperazin-2-one scaffold makes this compound a compound of significant interest for library synthesis and high-throughput screening in programs targeting neurological disorders and oncology.

References

- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]

-

Request PDF. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

- Di Pietro, O., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(18), 6682.

- Cornea, V., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(14), 5530.

- Fassihi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 13(5), 455-466.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

- de la Torre, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3535-3545.

- de Oliveira, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-46.

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-(3-METHOXY-PHENYL)-PIPERAZIN-2-ONE | 215649-80-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one as a Letermovir Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process-related impurity, 1-(3-Methoxyphenyl)piperazin-2-one, in the synthesis of the antiviral drug Letermovir. The guide delves into the probable synthetic origin of this impurity, strategies for its analytical detection and characterization, and a discussion on its potential toxicological impact and control measures. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Letermovir.

Introduction to Letermovir and the Importance of Impurity Profiling

Letermovir is a first-in-class antiviral agent that inhibits the cytomegalovirus (CMV) DNA terminase complex, a crucial component in the viral replication cycle.[1] It is indicated for the prophylaxis of CMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[2] The manufacturing of any active pharmaceutical ingredient (API) is a complex multi-step process where the formation of impurities is often inevitable.[2] These impurities can arise from starting materials, intermediates, by-products, or degradation of the final product.[2]

The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product.[3] Therefore, stringent control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4] The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5] This guide focuses on a specific process-related impurity in Letermovir synthesis: this compound.

Unraveling the Identity of the Impurity

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 215649-80-2[6]

-

Molecular Formula: C₁₁H₁₄N₂O₂[6]

-

Molecular Weight: 206.25 g/mol [6]

-

Appearance: White to grey or pinkish crystalline powder.[7]

Below is a 2D representation of the chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The Genesis of an Impurity: A Mechanistic Perspective

The formation of this compound as a Letermovir impurity is not a result of the degradation of the final drug substance but is instead postulated to be a process-related impurity. Its origin can be traced back to the synthesis of a key starting material, 1-(3-methoxyphenyl)piperazine, and its subsequent reactions.

The Role of 1-(3-Methoxyphenyl)piperazine in Letermovir Synthesis

The synthesis of Letermovir involves the coupling of several key fragments, one of which is 1-(3-methoxyphenyl)piperazine.[8][9] This piperazine derivative is introduced to form the substituted piperazinyl quinazoline core of the Letermovir molecule. The synthesis of 1-(3-methoxyphenyl)piperazine itself can be achieved through various methods, such as the N-arylation of piperazine with a 3-methoxyphenyl halide.[10][11]

Postulated Formation Pathway of this compound

The formation of the piperazin-2-one ring system from a piperazine derivative can occur under specific reaction conditions, often involving an oxidative or a related side reaction. One plausible pathway for the formation of this compound involves the reaction of 1-(3-methoxyphenyl)piperazine with an oxidizing agent or the presence of a reactive species that can lead to the formation of a carbonyl group at the C-2 position of the piperazine ring.

Another potential route is the presence of a reactive impurity in the starting materials used for the synthesis of 1-(3-methoxyphenyl)piperazine. For instance, if a chloroacetylating agent is present as an impurity, it could react with 1-(3-methoxyphenyl)piperazine to form the piperazin-2-one structure.

The following diagram illustrates a generalized synthetic scheme for Letermovir and the potential point of entry for the this compound impurity.

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. pharmtech.com [pharmtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fda.gov [fda.gov]

- 6. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of Piperazin-2-one Derivatives

Abstract: The piperazin-2-one core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a privileged structure, its unique physicochemical properties and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by piperazin-2-one derivatives, delving into their mechanisms of action across several key therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. We will explore the structure-activity relationships that govern their potency and selectivity, detail robust experimental protocols for their biological evaluation, and present a forward-looking perspective on the future of this versatile chemical class.

The Piperazin-2-one Scaffold: A Privileged Structure in Drug Discovery

The piperazin-2-one motif is a derivative of piperazine featuring a carbonyl group at the 2-position. This structural feature imparts a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets.[1] The two nitrogen atoms within the ring, one of which is an amide, provide opportunities for hydrogen bonding and can be functionalized to modulate properties such as solubility, basicity, and metabolic stability.[2]

1.1 Chemical Features and Synthetic Accessibility

The synthesis of the piperazin-2-one core is well-established, often involving the cyclization of ethylenediamine derivatives with α-halo esters or related precursors.[3][4] This accessibility allows for the creation of diverse chemical libraries by varying the substituents at the N1 and N4 positions, as well as on the carbon backbone. Modern synthetic methodologies, including cascade reactions and multicomponent reactions, have further streamlined the preparation of these compounds, enabling the rapid generation of structurally complex derivatives for biological screening.[5][6]

Key Biological Activities and Therapeutic Targets

Piperazin-2-one derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide range of enzymes, receptors, and cellular pathways.

2.1 Anticancer Activity

The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, and piperazin-2-one derivatives are a promising area of ongoing research.[7][8] Their cytotoxic effects are often mediated through multiple mechanisms.

-

Mechanism: Cell Cycle Arrest and Apoptosis Induction: Many piperazin-2-one derivatives exert their anticancer effects by disrupting the cell cycle. For example, certain quinoxaline derivatives sharing structural similarities have been shown to induce cell cycle arrest at the G2/M phase.[3] Studies on various cancer cell lines, including colon (HT-29), lung (A549), and cervical (HeLa) cancer, have shown that these compounds can induce apoptosis and inhibit cell proliferation.[9][10] Some derivatives have demonstrated potent cytotoxicity, with IC50 values in the low micromolar or even nanomolar range.[7]

-

Mechanism: Kinase Inhibition: The piperazine ring is a common feature in kinase inhibitors, where it often serves as a linker that positions key pharmacophoric groups within the ATP-binding pocket of the enzyme.[11] By modifying the substituents on the piperazin-2-one core, researchers can achieve selective inhibition of specific kinases involved in cancer cell signaling and proliferation.

2.2 Neuroprotective and CNS-Related Activities

The piperazine moiety is prevalent in drugs targeting the central nervous system (CNS).[11][12] Piperazin-2-one derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.

-

Mechanism: β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[13] Several series of piperazin-2-one and piperazine sulfonamide derivatives have been designed as potent BACE1 inhibitors.[14][15] These compounds are designed to fit into the active site of the enzyme, blocking its ability to cleave the amyloid precursor protein and thereby reducing the production of neurotoxic Aβ peptides.[13] Some lead compounds have been shown to effectively lower Aβ levels in animal models.[14]

-

Mechanism: Modulation of Neurotransmitter Receptors: Piperazine derivatives are well-known for their activity on various neurotransmitter receptors, including serotonin and dopamine receptors.[11][12] The piperazin-2-one scaffold can be used to develop ligands with specific affinities for these receptors, making them potential candidates for treating a range of neurological and psychiatric conditions.

2.3 Antimicrobial and Antiviral Activities

The global challenge of antimicrobial resistance has spurred the search for new classes of anti-infective agents. Piperazin-2-one derivatives have emerged as a promising scaffold in this area.

-

Antibacterial and Antifungal Properties: Various derivatives have shown significant activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.[16][17][18] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane. Some compounds have demonstrated minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics.[17][19]

2.4 Metabolic Disease Applications

-

Mechanism: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[20] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[20] Several piperazin-2-one and piperazine-derived compounds have been designed and synthesized as DPP-4 inhibitors.[21][22][23] In vivo studies have shown that lead compounds can significantly lower blood glucose levels and improve insulin resistance in diabetic animal models.[21][23][24]

Methodologies for Evaluating Biological Activity

A systematic approach is crucial for identifying and optimizing biologically active piperazin-2-one derivatives. This involves a tiered screening process, from initial high-throughput assays to more complex cellular and in vivo models.

3.1 General Workflow for Screening Piperazin-2-one Derivatives

The discovery process typically follows a logical progression from synthesis to clinical candidacy.

Caption: Simplified interaction model of a piperazin-2-one BACE1 inhibitor.

Future Directions and Conclusion

The piperazin-2-one scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic versatility and ability to interact with a wide range of biological targets ensure its relevance for future drug discovery efforts.

Future research will likely focus on:

-

Multi-target Ligands: Leveraging the scaffold to design compounds that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like cancer and neurodegenerative disorders. [11]* Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.

-

Improved Pharmacokinetics: Further optimizing the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability, to produce superior clinical candidates.

References

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. Retrieved January 18, 2026, from [Link]

-

Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Asadi, A., Rastegari, A., Khodarahmi, G., Hassanzadeh, F., & Ajoolabady, A. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(3), 246–256. Retrieved January 18, 2026, from [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780. Retrieved January 18, 2026, from [Link]

-

Walayat, ., Asad, M., Ayub, K., & Mahmood, T. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Innovare Academic Sciences. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Sirakanyan, S. N., Khachatryan, A. K., Gevorgyan, L. M., Panosyan, H. A., Fathalizadeh, F., Gibadullina, E., ... & Paronikyan, R. G. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved January 18, 2026, from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. Retrieved January 18, 2026, from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. Retrieved January 18, 2026, from [Link]

-

Insilico Design of Piperazinone Derivatives as DPP IV Inhibitors in Type II Diabetes Mellitus. (n.d.). IDOSI Publications. Retrieved January 18, 2026, from [Link]

-

Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2023). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 14(2), 265–281. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. Retrieved January 18, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. Retrieved January 18, 2026, from [Link]

-

Baxter, E. W., Conway, K. A., Fevig, J. M., Guss, V. L., He, W., Johnson, E. F., ... & Olsen, R. E. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837–2842. Retrieved January 18, 2026, from [Link]

-

Ghosh, A. K., & Osswald, H. L. (2021). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 158(5), 1047–1062. Retrieved January 18, 2026, from [Link]

-

Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kushwaha, N., Singh, P., Singh, S., Srivastava, A. K., & Sharma, S. (2016). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 88(4), 585–595. Retrieved January 18, 2026, from [Link]

-

Kumar, V., & Singh, S. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929. Retrieved January 18, 2026, from [Link]

-

Moghadam, F. H., Moradi, A., Rashidi, H., & Yaaghubi, M. (2015). N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation. Archiv der Pharmazie, 348(11), 794–804. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Popugaeva, E., Pchitskaya, E., & Bezprozvanny, I. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 92(6), 688–700. Retrieved January 18, 2026, from [Link]

-

Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431–440. Retrieved January 18, 2026, from [Link]

-

Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ijbpas.com [ijbpas.com]

- 19. researchgate.net [researchgate.net]

- 20. public.pensoft.net [public.pensoft.net]

- 21. researchgate.net [researchgate.net]

- 22. idosi.org [idosi.org]

- 23. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-(3-Methoxyphenyl)piperazin-2-one. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from related structures and established synthetic methodologies to offer a robust framework for its study. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing both theoretical and practical insights into this class of compounds.

Introduction and Chemical Identity

This compound is a derivative of piperazin-2-one, featuring a methoxyphenyl group at the 1-position of the heterocyclic ring. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] The introduction of a carbonyl group at the 2-position to form a piperazin-2-one ring modifies the electronic and conformational properties of the parent piperazine, offering a unique template for drug design. The 3-methoxyphenyl substituent is a common feature in centrally acting agents, often contributing to receptor affinity and pharmacokinetic properties.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 215649-80-2 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 206.24 g/mol | [2][3][4][5][6][7][8][9][10] |

| Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2=O | - |

| InChI Key | WCEDGEVVWJYROP-UHFFFAOYSA-N | [2] |

Plausible Synthetic Strategies

Strategy 1: Cyclization of an N-Aryl Ethylenediamine Derivative

This is a common and versatile method for the formation of the piperazin-2-one ring. The key steps involve the acylation of an N-arylethylenediamine with a haloacetyl halide, followed by intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of N-(3-Methoxyphenyl)ethylenediamine

A plausible route to this intermediate is the reaction of m-anisidine with a protected 2-haloethylamine, followed by deprotection. Alternatively, direct reaction with 2-chloroethylamine hydrochloride can be employed.

-

Reaction Setup: To a solution of m-anisidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).

-

Addition of Haloethylamine: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Deprotection: After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate. The resulting phthalimide-protected intermediate is then treated with hydrazine hydrate in ethanol to yield N-(3-methoxyphenyl)ethylenediamine.

Step 2: Synthesis and Cyclization of N-(2-((3-methoxyphenyl)amino)ethyl)-2-chloroacetamide

-

Acylation: Dissolve N-(3-methoxyphenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform, and cool to 0 °C. Add a base such as triethylamine (1.2 eq).

-

Chloroacetylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclization: The crude N-(2-((3-methoxyphenyl)amino)ethyl)-2-chloroacetamide can be cyclized by treatment with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (e.g., 80-120 °C).[11]

Causality behind Experimental Choices: The use of a protecting group like phthalimide for the amino group of 2-bromoethylamine prevents unwanted side reactions. The choice of a non-nucleophilic base like potassium carbonate in the first step is crucial to favor N-alkylation. In the cyclization step, a strong base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic substitution to form the piperazin-2-one ring.

Caption: Buchwald-Hartwig amination approach to the target compound.

Predicted Spectroscopic and Chromatographic Data

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methoxy Group: A sharp singlet at approximately δ 3.8 ppm.

-

Piperazinone Ring Protons: Methylene protons adjacent to the carbonyl group are expected to be deshielded and appear around δ 3.5-4.0 ppm. The other methylene protons of the piperazine ring would likely appear as multiplets in the δ 3.0-3.5 ppm region.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the lower end of this range.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Piperazinone Carbons: Signals for the methylene carbons of the piperazine ring are expected between δ 40-60 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of an amide carbonyl group is expected in the region of 1650-1680 cm⁻¹. [12]* C-N Stretch: Amine C-N stretching vibrations would likely appear in the 1100-1300 cm⁻¹ range.

-

C-O Stretch: An ether C-O stretch from the methoxy group is anticipated around 1000-1100 cm⁻¹ and 1200-1275 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring would be observed in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the piperazinone ring and loss of the methoxy group or fragments thereof.

Potential Pharmacological Significance and Applications

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential for activity within the central nervous system (CNS).

-

Arylpiperazine Moiety: The 1-arylpiperazine substructure is a common pharmacophore in drugs targeting serotonin (5-HT) and dopamine (D) receptors. [13]Derivatives of 1-(3-methoxyphenyl)piperazine are known to interact with these receptor systems. [13]* Piperazin-2-one Core: The piperazin-2-one scaffold can act as a rigidified dipeptide mimetic and is found in various biologically active compounds, including enzyme inhibitors and receptor antagonists.

Potential Therapeutic Areas for Investigation:

-

Antipsychotics: Many atypical antipsychotics feature an arylpiperazine moiety.

-

Antidepressants and Anxiolytics: Modulation of serotonin receptors is a key mechanism for these drug classes.

-

Neurological Disorders: The potential to interact with multiple CNS targets makes this scaffold interesting for a range of neurological conditions.

The combination of the 1-(3-methoxyphenyl)piperazine pharmacophore with the piperazin-2-one core presents an intriguing scaffold for the design of novel CNS-active agents. Further research is warranted to elucidate the specific pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Although detailed experimental data is not widely available, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The plausible synthetic routes outlined, along with the predicted spectroscopic data, offer a starting point for researchers to produce and characterize this molecule. The structural relationship to known CNS-active agents suggests that this compound and its derivatives are promising candidates for further pharmacological investigation.

References

-

Omkar Speciality Chemicals. 1-(3-Methoxyphenyl)piperazin-2-onenitroso-3,4-dihydroquinazolin-4-yl)acetic Acid. Omkar Speciality Chemicals. Available from: [Link]

-

PubMed. Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Pharmaffiliates. Letermovir-impurities. Available from: [Link]

-

ResearchGate. Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Available from: [Link]

-

ResearchGate. IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. Available from: [Link]

-

Appchem. This compound | 215649-80-2. Available from: [Link]

-

PubChem. 1-(3-Methoxybenzyl)piperazine. Available from: [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine. Available from: [Link]

-

PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Available from: [Link]

-

ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

-

ResearchGate. Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Available from: [Link]

-

Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Available from: [Link]

-

ChemSynthesis. 1-(3-methoxyphenyl)piperazine. Available from: [Link]

-

SpectraBase. (3-Methoxyphenyl)(piperazin-1-yl)methanone. Available from: [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available from: [Link]

-

ResearchGate. 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Available from: [Link]

-

Canolradd Fferyllol. 1-(3-Methoxyphenyl)piperazine. Available from: [Link]

-

National Institutes of Health. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Available from: [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

PubMed. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl). Available from: [Link]

-

ResearchGate. Renwang JIANG | Professor | PhD | Jinan University, Guangzhou | Pharmacy | Research profile. Available from: [Link]

-

PubMed. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Available from: [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. Available from: [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 7. 1-(3-METHOXY-PHENYL)-PIPERAZIN-2-ONE | 215649-80-2 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. omsynth.com [omsynth.com]

- 10. appchemical.com [appchemical.com]

- 11. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

solubility of 1-(3-Methoxyphenyl)piperazin-2-one in different solvents

An In-depth Technical Guide to the Solubility Profile of 1-(3-Methoxyphenyl)piperazin-2-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of this compound, a piperazine derivative of interest in medicinal chemistry. While quantitative public data for this specific compound is limited, this paper establishes a predictive theoretical foundation based on its molecular structure and outlines rigorous, field-proven experimental protocols for its empirical determination. We will delve into the principles of thermodynamic and kinetic solubility, provide step-by-step methodologies for their measurement, and offer a clear structure for data presentation and interpretation. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the characterization of this and similar novel chemical entities.

Introduction to this compound

This compound belongs to the piperazine class of compounds, which are widely recognized as versatile scaffolds in drug discovery, particularly in the development of agents targeting the central nervous system.[2][3] Its structure, featuring a methoxyphenyl moiety and a piperazinone core, suggests a unique physicochemical profile that warrants thorough investigation.

1.1. Molecular Structure and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 215649-80-2[4]

-

Molecular Formula: C₁₁H₁₄N₂O₂[4]

-

Molecular Weight: 206.24 g/mol [4]

-

Structure:

Caption: Molecular Structure of this compound.

1.2. The Imperative of Solubility in Drug Development

Solubility is a foundational parameter that dictates the journey of a drug from administration to its site of action.[1][5] Poor aqueous solubility can lead to low and erratic absorption, hindering clinical development. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the creation of diverse formulations, from oral solids to parenteral solutions.[6]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound by analyzing its structural components:

-

Methoxyphenyl Group: This aromatic ring with an ether linkage contributes significantly to the molecule's lipophilicity (fat-solubility) and potential for π-π stacking interactions.

-

Piperazin-2-one Ring: This core contains two key features:

-

An amide (lactam) group, which is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

A tertiary amine (part of the phenylpiperazine linkage), which is a hydrogen bond acceptor.

-

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar and non-polar regions of the molecule.

-

Moderate to Good Solubility: Expected in polar protic solvents such as methanol and ethanol, which can engage in hydrogen bonding.

-

Poor Solubility: Expected in non-polar solvents like hexane and diethyl ether, which cannot effectively interact with the polar amide and amine functionalities.

-

Low Aqueous Solubility: The significant lipophilic character of the methoxyphenyl group likely results in poor solubility in water and aqueous buffers (e.g., PBS).

Experimental Determination of Solubility

Rigorous experimental validation is essential. The two most common and complementary methods for solubility determination in a drug discovery setting are the measurement of thermodynamic and kinetic solubility.[7]

3.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid-state form. The shake-flask method is the most reliable technique for this determination.[8][9]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 2 mL) in a sealed vial. The presence of undissolved solid is crucial for ensuring equilibrium.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the analytical response to a standard curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically when an organic stock solution is introduced into an aqueous buffer.[7] This method is invaluable for early-stage drug discovery for rapid screening of compound libraries.

Protocol: Solvent Addition Method

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Precipitation: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The "anti-solvent" property of water will induce precipitation at concentrations above the kinetic solubility limit.[7]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (cloudiness) resulting from the precipitate using a nephelometer or a UV plate reader.[1][5] The kinetic solubility is defined as the highest concentration that remains clear (does not precipitate).

Caption: Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured tabular format. While experimental data for this compound is not publicly available, the following table presents known solubility data for the closely related compound 1-(3-Methoxyphenyl)piperazine to serve as an illustrative example of expected trends and proper data formatting.

Table 1: Illustrative Solubility Data for 1-(3-Methoxyphenyl)piperazine

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Source |

| Aqueous Solvents | ||||

| Water | Polar Protic | Data Not Available | Likely Poor | - |

| PBS (pH 7.2) | Aqueous Buffer | 0.5 mg/mL (with 50% DMSO) | Sparingly Soluble | [10] |

| Organic Solvents | ||||

| Methanol | Polar Protic | Soluble | Soluble | [11] |

| Ethanol | Polar Protic | 10 mg/mL | Soluble | [10] |

| Chloroform | Non-polar | Very Slightly Soluble | Very Slightly Soluble | [11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL | Very Soluble | [10][12] |

| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL | Soluble | [10] |

| Acetone | Polar Aprotic | Insoluble | Insoluble | [11] |

| Hexane | Non-polar | Insoluble | Insoluble | [11] |

Note: This data is for the related piperazine analog (CAS 16015-71-7) and should be used for illustrative purposes only. The presence of the carbonyl group in this compound may alter its solubility profile.

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. This guide provides the essential theoretical context and practical, step-by-step experimental protocols required to generate a robust and reliable solubility profile. By employing the shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility, researchers can acquire the critical data needed to guide formulation strategies, ensure reproducible in vitro and in vivo studies, and ultimately accelerate the journey from discovery to clinical application.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Solubility of Things. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

-

New World Encyclopedia. (n.d.). Piperazine. New World Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. PubChem. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxybenzyl)piperazine. PubChem. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

-

International Union of Crystallography. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr. Retrieved from [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. chemimpex.com [chemimpex.com]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. echemi.com [echemi.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]

- 11. swgdrug.org [swgdrug.org]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of 1-(3-Methoxyphenyl)piperazin-2-one via Selective Oxidation

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one, a valuable lactam derivative of the pharmacologically significant 1-(3-methoxyphenyl)piperazine scaffold. The protocol details a robust method for the selective oxidation of the α-carbon within the piperazine ring, converting the parent amine into the corresponding 2-oxo derivative. We delve into the mechanistic underpinnings of this transformation, drawing parallels to classical benzylic oxidation, and provide a detailed, step-by-step experimental procedure, including reaction setup, workup, purification, and characterization. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering practical insights into experimental design and execution.

Introduction and Scientific Rationale

The 1-arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] The introduction of a carbonyl group at the C2 position of the piperazine ring to form a lactam, such as in this compound, can significantly alter the molecule's physicochemical properties. This modification can impact its metabolic stability, hydrogen bonding capacity, and conformational rigidity, thereby fine-tuning its interaction with biological targets.

The primary synthetic challenge lies in the selective oxidation of a C-H bond at a position alpha to a nitrogen atom within the piperazine ring. This position is electronically activated, analogous to a benzylic position, due to the ability of the adjacent nitrogen to stabilize radical or cationic intermediates.[2] While various powerful oxidizing agents can cleave C-H bonds, many are too aggressive, leading to over-oxidation or ring cleavage.[3]

This protocol leverages the controlled oxidative power of potassium permanganate (KMnO₄), a classic and effective reagent for such transformations.[3][4] The methodology is based on established principles of oxidizing C-H bonds adjacent to heteroatoms, providing a reliable pathway to the desired lactam product.[4]

Reaction Scheme and Mechanistic Overview

The conversion of 1-(3-Methoxyphenyl)piperazine to this compound is achieved through direct oxidation.

Overall Transformation:

Figure 1: General oxidation of the piperazine ring.

The mechanism for this oxidation, particularly with permanganate, is believed to proceed through a radical pathway. The process is initiated by the abstraction of a hydrogen atom from the carbon alpha to the N-4 nitrogen, which is the most activated C-H bond.[2] The resulting radical is stabilized by the adjacent nitrogen atom. This intermediate is then further oxidized by the manganese species to form a hydroxylated intermediate, which is rapidly oxidized again to the final ketone (lactam) product. Controlling the reaction conditions, such as temperature and stoichiometry, is critical to prevent over-oxidation and achieve a good yield of the desired product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1-(3-Methoxyphenyl)piperazine (Starting Material) | 250 mL Three-neck round-bottom flask |

| Potassium Permanganate (KMnO₄) (Oxidant) | Magnetic stirrer and stir bar |

| Acetone (Solvent) | Reflux condenser |

| Dichloromethane (DCM) (Extraction Solvent) | Thermometer / Temperature probe |

| Anhydrous Sodium Sulfate (Na₂SO₄) (Drying Agent) | Separatory funnel |

| Saturated Sodium Bisulfite (NaHSO₃) solution (Quenching) | Buchner funnel and filter paper |

| Deionized Water | Rotary evaporator |

| Silica Gel (for chromatography) | Glassware for column chromatography |

| Ethyl Acetate & Hexanes (Eluent) | Thin-Layer Chromatography (TLC) plates & chamber |

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 1-(3-Methoxyphenyl)piperazine | 192.26 | 10.0 | 1.92 g | 1.0 |

| Potassium Permanganate (KMnO₄) | 158.03 | 12.0 | 1.90 g | 1.2 |

| Acetone | - | - | 100 mL | - |

| Dichloromethane (for extraction) | - | - | 3 x 50 mL | - |

| Sat. Sodium Bisulfite solution | - | - | ~20 mL (or as needed) | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

-

Dissolution: Add 1-(3-Methoxyphenyl)piperazine (1.92 g, 10.0 mmol) to the flask. Add 100 mL of acetone and stir the mixture until the starting material is fully dissolved. Cool the solution to 0-5 °C.

-

Addition of Oxidant: While maintaining the temperature between 0-5 °C, slowly add solid potassium permanganate (1.90 g, 12.0 mmol) in small portions over a period of 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent over-oxidation.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexanes eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

-

Quenching: Upon completion, cool the flask again in an ice bath. Carefully quench the excess potassium permanganate by adding saturated sodium bisulfite solution dropwise until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Workup - Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with an additional 20-30 mL of acetone to ensure all product is collected.

-